molecular formula C10H14O4 B11902384 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

Cat. No.: B11902384
M. Wt: 198.22 g/mol
InChI Key: JWWNTVZAXCYTJC-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is a synthetic analog of naturally occurring dihydroisocoumarins, a class of compounds known for their diverse bioactivities and significance in natural product chemistry . Compounds within this structural family are frequently investigated for their potential antimicrobial and cytotoxic properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The fully saturated hexahydro ring system of this particular compound, substituted with hydroxy groups at the 5 and 8 positions, presents a unique three-dimensional structure for studying structure-activity relationships (SAR). Researchers can utilize this chemical as a key intermediate in organic synthesis or as a standard in analytical method development for the identification of similar natural products. Its structural features are also of interest in biochemical research for probing enzyme interactions and investigating mechanisms of action, given that related isocoumarin derivatives have shown activities as acetylcholinesterase and protease inhibitors . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one

InChI

InChI=1S/C10H14O4/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3

InChI Key

JWWNTVZAXCYTJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCC(=C2C(=O)O1)O)O

Origin of Product

United States

Preparation Methods

Table 1: Yield and Regioselectivity

MethodYield (%)RegioselectivityKey Reagents/Conditions
Iodocyclization71High (91:9)I₂, NaHCO₃, CH₃CN, 15°C
Acid-Catalyzed95ModerateAc₂O/HClO₄, Reagent A
Hydrolysis14–19LowHCl/H₂SO₄, 70–200°C
EnzymaticN/AHighP450BM3, NADPH
Demethylation72–96ModerateBCl₃, CH₂Cl₂

Table 2: Steps and Complexity

MethodStepsComplexityScalability
Iodocyclization1LowModerate
Acid-Catalyzed2ModerateHigh
Hydrolysis3HighLow
Enzymatic2HighLow
Demethylation3ModerateModerate

Key Research Findings

  • Stereocontrol : The (3R,4aS,5R) configuration is critical for bioactivity. Iodocyclization and enzymatic methods offer better stereochemical outcomes.

  • Regioselective Hydroxylation : BCl₃-mediated demethylation and P450BM3 hydroxylation enable precise hydroxyl introduction.

  • Scalability : Acid-catalyzed cyclization and hydrolysis methods are industrially viable but require optimization for yield.

  • Functionalization : Bromination (NBS) and enzymatic oxidation are versatile tools for post-cyclization modifications .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C10H14O4C_{10}H_{14}O_4 and is characterized by its unique isochromenone structure. This structure contributes to its biological activity, making it an attractive candidate for further research.

Antitumor Activity

One of the most promising applications of 5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is its potential as an antitumor agent. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Study:
A study demonstrated that the compound inhibits cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it was observed to interact with topoisomerase II enzymes, disrupting DNA synthesis in cancer cells .

Antioxidant Properties

This compound also displays notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various chronic diseases and aging processes.

Research Findings:
In vitro studies have shown that this compound effectively scavenges free radicals and reduces lipid peroxidation in cellular models . This suggests potential applications in formulations aimed at reducing oxidative damage.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects as well. Preliminary studies indicate that it can protect neuronal cells from damage induced by neurotoxic agents.

Case Study:
In experiments involving neuronal cell cultures exposed to toxins like glutamate or hydrogen peroxide, the compound showed a protective effect by reducing cell death and promoting cell survival .

Potential Therapeutic Formulations

Given its diverse pharmacological activities, this compound can be incorporated into various therapeutic formulations:

Formulation Type Potential Use Active Component
Oral SupplementsAntioxidant support5,8-Dihydroxy-3-methyl-3...
Cancer TreatmentAntitumor therapy5,8-Dihydroxy-3-methyl-3...
Neuroprotective AgentsProtection against neurodegeneration5,8-Dihydroxy-3-methyl-3...

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Compound 4 : (3R,4S,4aR)-4,8-Dihydroxy-3-methyl-3,4,4a,5-tetrahydro-1H-isochromen-1-one
  • Molecular Formula : C₁₀H₁₄O₄ (identical to the target compound).
  • Structural Differences : Contains a tetrahydro backbone (unsaturated C6–C7 bond) vs. the hexahydro system in the target compound.
  • Optical Rotation : [α]²⁵D +16.7 (c 0.001, CHCl₃), indicating distinct stereochemical environments .
Compound 5 : (3R,4S,4aR)-4,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
  • Structural Similarities : Fully saturated hexahydro backbone but differs in hydroxylation (4,8-dihydroxy vs. 5,8-dihydroxy).
  • Biological Relevance : Both compounds are biosynthesized by DAOM 250863 endophytes, suggesting shared enzymatic pathways .

Table 1: Comparison of Isochromenone Derivatives

Compound Molecular Formula Backbone Saturation Hydroxyl Positions Optical Rotation ([α]²⁵D) Source
Target Compound C₁₀H₁₄O₄ Hexahydro 5,8 +31.3 (CHCl₃) Fungal endophytes
Compound 4 C₁₀H₁₄O₄ Tetrahydro 4,8 +16.7 (CHCl₃) Fungal endophytes
Compound 5 C₁₀H₁₄O₄ Hexahydro 4,8 +10.9 (CHCl₃) Fungal endophytes

Aromatic Isochromenones

6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one
  • Molecular Formula : C₁₄H₁₀O₅.
  • Structural Features: Aromatic benzo[g]isochromenone core with three hydroxyl groups at positions 6,7,9 and a methyl substituent at C3.
  • Key Differences : Extended conjugation due to the aromatic system increases UV absorption and reduces solubility compared to partially saturated analogs .
7-(4-Bromophenyl)-6,8-dihydroxy-6-methyl-3-phenyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
  • Molecular Formula : C₂₁H₂₀BrO₄.
  • Structural Modifications : Incorporates a 4-bromophenyl group at C7 and a phenyl group at C3, significantly increasing molecular weight (415.05 g/mol vs. 198.22 g/mol).

Stereochemical Variants and Natural Products

(-)-Mellein and (+)-Ramulosin
  • Mellein : A simpler isocoumarin with a single hydroxyl group and a C3 methyl substituent (C₁₀H₁₀O₃).
  • Ramulosin : A dihydroxy analog closely related to the target compound but lacking the hexahydro system.
  • Synthetic Accessibility : Efficient one-pot synthesis methods have been developed for these compounds, highlighting the challenges in achieving the target compound’s stereochemistry .

Key Research Findings and Implications

  • Biological Sources : Fungal endophytes preferentially produce hexahydro derivatives, suggesting evolutionary optimization for specific ecological roles .
  • Synthetic Challenges : Introducing multiple stereocenters and maintaining regioselectivity in hydroxylation remains a hurdle, as seen in the reliance on natural isolation over synthetic routes .

Biological Activity

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is a chemical compound of significant interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant research findings.

  • Molecular Formula : C₁₀H₁₄O₄
  • Molecular Weight : 198.09 g/mol
  • Structural Characteristics : The compound features a hexahydroisocoumarin structure with two hydroxyl groups at the 5 and 8 positions and a methyl group at the 3 position.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of isoquinoline compounds similar to this compound. The following table summarizes the antimicrobial activity of related compounds:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
3gPseudomonas aeruginosa0.21 µM
3gEscherichia coli0.21 µM
3fCandida spp.Not specified
3fMicrococcus luteusNot specified

The derivative 3g demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antimicrobial drug development .

Cytotoxicity Studies

Cytotoxicity assays using HaCat and Balb/c 3T3 cell lines revealed that certain derivatives exhibited promising results. The MTT assay indicated that while some compounds showed significant cytotoxic effects, others remained relatively non-toxic at similar concentrations. This suggests a selective action where certain structural modifications can enhance or diminish cytotoxic potential .

Molecular docking studies have provided insights into the binding interactions of these compounds with bacterial targets such as DNA gyrase and MurD. For instance:

  • Binding Interactions : Compound 3g forms multiple hydrogen bonds with critical residues in DNA gyrase (SER1084 and ASP437), which are crucial for its antibacterial activity.

This mechanism highlights the importance of structural features in determining the biological efficacy of isoquinoline derivatives .

Case Studies

  • Study on Antifungal Activity : A study assessed the antifungal properties of various isoquinoline derivatives against Candida species. Compounds were evaluated for their growth inhibition zones compared to solvent controls. Results indicated that derivatives like 3f and 3g had substantial antifungal activity, particularly against clinical strains .
  • In Silico Assessments : Computational studies have shown that specific modifications to the isoquinoline structure enhance drug-like properties and bioavailability. These findings support further exploration into synthetic pathways for developing more effective antimicrobial agents .

Q & A

Q. How can conflicting results in stereochemical assignments be resolved?

  • Methodological Answer : X-ray crystallography provides definitive proof of absolute configuration. For non-crystalline samples, electronic circular dichroism (ECD) combined with time-dependent DFT (TD-DFT) calculations correlates experimental and theoretical spectra .

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